N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSGAHAJOTWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. It is known to bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzamide or benzimidazole rings, which influence melting points, solubility, and bioavailability.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
Key Observations :
- Neuromodulatory Activity : Halogenated derivatives (e.g., compound 28) show potent mGlu5 antagonism, likely due to enhanced binding via halogen interactions .
- Anticancer Activity : Compounds with dual benzimidazole motifs (e.g., 2a) exhibit low µM IC₅₀ values, suggesting synergistic effects from hydrogen bonding and π-π stacking .
- Chalcone Derivatives (e.g., compound 8): Propenone linkers enable conjugation with cellular targets like TP53, promoting apoptosis .
Pharmacokinetic and Bioavailability Considerations
- Metabolic Stability : Methylthio groups may resist oxidation better than methoxy (-OMe) or hydroxy (-OH) substituents, extending half-life .
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, a compound with the CAS number 941930-18-3, is a derivative of benzimidazole known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.5 g/mol
- Structure : The compound features a benzimidazole moiety linked to a phenyl group and a methylthio-substituted benzamide.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives of benzimidazole have shown high activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3ao | Staphylococcus aureus (ATCC 25923) | < 1 µg/mL |
| 3ad | Candida albicans (ATCC 10231) | 3.9–7.8 µg/mL |
| 3aq | Mycobacterium smegmatis | 3.9 µg/mL |
These compounds were tested through standard antimicrobial susceptibility testing methods, demonstrating that several derivatives possess low MIC values, indicating potent antimicrobial effects .
The mechanisms behind the biological activity of this compound are thought to involve:
- Inhibition of Biofilm Formation : Studies indicate that certain benzimidazole derivatives can inhibit biofilm formation and effectively kill cells in mature biofilms, which is crucial for tackling persistent infections .
- Molecular Docking Studies : Molecular docking analyses have identified potential targets such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, suggesting that these compounds may interfere with bacterial cell division and stress response mechanisms .
Case Studies
- Antimicrobial Efficacy Against MRSA : A study showcased the effectiveness of synthesized benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds like 3ao exhibited MIC values below 1 µg/mL, making them promising candidates for further development as antimicrobial agents .
- Activity Against Biofilms : Another investigation focused on the ability of these compounds to disrupt biofilms formed by Candida albicans. The results demonstrated that certain derivatives not only inhibited biofilm formation but also reduced the viability of established biofilms significantly .
Q & A
Q. How can synthetic challenges (e.g., poor solubility or regioselectivity) be mitigated during scale-up?
- Methodological Answer :
- Solvent-Free Conditions : Apply Eaton’s reagent (P₂O₅·MeSO₃H) for Friedel-Crafts acylation, reducing solvent waste .
- Microwave-Assisted Synthesis : Enhance reaction rates and purity by heating at 150°C for 10 minutes in sealed vessels .
- Recrystallization : Use ethanol/water mixtures to improve crystallinity and remove polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
